3-(2,2-Diethoxyethoxy)prop-1-yne
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Overview
Description
3-(2,2-Diethoxyethoxy)prop-1-yne is an organic compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . It is a liquid at room temperature and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Diethoxyethoxy)prop-1-yne typically involves the reaction of propargyl alcohol with diethyl oxalate under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a suitable base .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Diethoxyethoxy)prop-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alkanes or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alkanes and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,2-Diethoxyethoxy)prop-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of drug candidates.
Mechanism of Action
The mechanism of action of 3-(2,2-Diethoxyethoxy)prop-1-yne involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions and the nature of the reactants. The molecular targets and pathways involved in its action are determined by the specific application and the chemical environment .
Comparison with Similar Compounds
Similar Compounds
3-(2,2-Dimethoxyethoxy)prop-1-yne: Similar in structure but with methoxy groups instead of ethoxy groups.
3-(2,2-Diethoxyethoxy)but-1-yne: Similar in structure but with an additional carbon atom in the alkyne chain.
3-(2,2-Diethoxyethoxy)prop-2-yne: Similar in structure but with the alkyne group at a different position.
Uniqueness
3-(2,2-Diethoxyethoxy)prop-1-yne is unique due to its specific combination of ethoxy groups and alkyne functionality, which imparts distinct reactivity and properties. This makes it a valuable compound in various chemical and industrial applications .
Properties
IUPAC Name |
3-(2,2-diethoxyethoxy)prop-1-yne |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-4-7-10-8-9(11-5-2)12-6-3/h1,9H,5-8H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXXQIJFXGGJDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COCC#C)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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